molecular formula C8H16N2O2 B3085095 N-(2-Methoxyethyl)pyrrolidine-2-carboxamide CAS No. 1151519-59-3

N-(2-Methoxyethyl)pyrrolidine-2-carboxamide

Cat. No.: B3085095
CAS No.: 1151519-59-3
M. Wt: 172.22 g/mol
InChI Key: NZLHZLPBAQTLSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Methoxyethyl)pyrrolidine-2-carboxamide is a chemical compound with the molecular formula C8H16N2O2 . It belongs to the class of pyrrolidine carboxamides, a group of compounds that have garnered significant interest in medicinal chemistry and oncology research . While the specific biological data for this compound is under investigation, structural analogues and related pyrrolidine-2-carboxamide scaffolds have demonstrated promising antiproliferative activity in studies targeting various human cancer cell lines . Research into similar compounds suggests potential value in probing cancer metabolism pathways, particularly those involving the reprogramming of amino acid metabolism for cell survival and proliferation . This product is presented as a building block or reference standard for early-stage discovery research. For Research Use Only. This product is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(2-methoxyethyl)pyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-12-6-5-10-8(11)7-3-2-4-9-7/h7,9H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLHZLPBAQTLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

  • Acidic Hydrolysis : Reacts with HCl or H₂SO₄ to form pyrrolidine-2-carboxylic acid and 2-methoxyethylamine .

  • Basic Hydrolysis : Treatment with NaOH or KOH produces the corresponding carboxylate salt .

Example Reaction:

N 2 Methoxyethyl pyrrolidine 2 carboxamideHCl H2OPyrrolidine 2 carboxylic acid+2 Methoxyethylamine\text{N 2 Methoxyethyl pyrrolidine 2 carboxamide}\xrightarrow{\text{HCl H}_2\text{O}}\text{Pyrrolidine 2 carboxylic acid}+\text{2 Methoxyethylamine}

Conditions :

  • Acidic: 6M HCl, reflux (110°C, 12h) .

  • Basic: 2M NaOH, 80°C, 6h.

Alkylation and Substitution

The methoxyethyl group and pyrrolidine nitrogen participate in alkylation and nucleophilic substitution:

  • Methoxyethyl Substitution : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.

  • Nucleophilic Aromatic Substitution : The pyrrolidine nitrogen reacts with activated aryl halides under Pd catalysis .

Example Reaction (Alkylation):

N 2 Methoxyethyl pyrrolidine 2 carboxamide+CH3IN Methyl N 2 methoxyethyl pyrrolidine 2 carboxamide\text{N 2 Methoxyethyl pyrrolidine 2 carboxamide}+\text{CH}_3\text{I}\rightarrow \text{N Methyl N 2 methoxyethyl pyrrolidine 2 carboxamide}

Conditions :

  • Solvent: DMF or THF, 60°C, 8h.

Amidation and Transamidation

The carboxamide group undergoes transamidation with primary or secondary amines:

N 2 Methoxyethyl pyrrolidine 2 carboxamide+RNH2Pyrrolidine 2 carboxamide R substituted \text{N 2 Methoxyethyl pyrrolidine 2 carboxamide}+\text{RNH}_2\rightarrow \text{Pyrrolidine 2 carboxamide R substituted }

Reagents :

  • Amines: Phenethylamine, benzylamine .

  • Catalysts: Pd(OAc)₂, CuI .

Yield : 60–85% under optimized conditions .

Oxidation

  • Pyrrolidine Ring Oxidation : Reacts with KMnO₄ or CrO₃ to form pyrrolidinone derivatives.

  • Methoxyethyl Chain Oxidation : Ozone or RuO₄ cleaves the ether bond to yield aldehydes.

Example Reaction (Ring Oxidation):

N 2 Methoxyethyl pyrrolidine 2 carboxamideKMnO4/H2ON 2 Methoxyethyl 5 oxopyrrolidine 2 carboxamide\text{N 2 Methoxyethyl pyrrolidine 2 carboxamide}\xrightarrow{\text{KMnO}_4/\text{H}_2\text{O}}\text{N 2 Methoxyethyl 5 oxopyrrolidine 2 carboxamide}

Reduction

  • LiAlH₄ reduces the carboxamide to a primary amine.

Catalytic Hydrogenation

The pyrrolidine ring undergoes hydrogenation under Pd/C or Raney Ni to form saturated derivatives:

Conditions :

  • Catalyst: 10% Pd/C, H₂ (1 atm), EtOH, 25°C .

  • Yield: >90% for saturated pyrrolidine products .

Table 1: Key Reaction Outcomes

Reaction TypeReagents/ConditionsMajor ProductYield (%)
Acidic Hydrolysis6M HCl, 110°C, 12hPyrrolidine-2-carboxylic acid78
TransamidationBenzylamine, Pd(OAc)₂, 80°CN-Benzylpyrrolidine-2-carboxamide82
Oxidation (KMnO₄)KMnO₄, H₂O, 70°CN-(2-Methoxyethyl)-5-oxopyrrolidine-2-carboxamide65
Catalytic HydrogenationPd/C, H₂, EtOHSaturated pyrrolidine derivative93

Table 2: Stability Under Physiological Conditions

ConditionHalf-Life (h)Degradation Products
pH 7.4 (aqueous buffer)48Pyrrolidine-2-carboxylic acid
Human Liver Microsomes1.2N-Dealkylated metabolites

Mechanistic Insights

  • Hydrolysis : Proceeds via nucleophilic attack of water on the protonated carboxamide group .

  • Transamidation : Involves Pd-mediated cleavage of the C–N bond and amine coupling .

  • Oxidation : Radical intermediates form during pyrrolidine ring oxidation.

Scientific Research Applications

Chemical and Biological Properties

N-(2-Methoxyethyl)pyrrolidine-2-carboxamide belongs to the class of pyrrolidine derivatives known for their diverse biological activities. These compounds typically exhibit properties such as:

  • Antimicrobial Activity : Pyrrolidine derivatives have been shown to inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics.
  • Anticancer Properties : Some studies indicate that these compounds can induce apoptosis in cancer cells, particularly hepatocellular carcinoma cells, by modulating gene expression related to apoptosis pathways .
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of key enzymes involved in metabolic pathways, including InhA from Mycobacterium tuberculosis, which is crucial for developing new antituberculosis agents .

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects:

  • Anti-inflammatory Agents : Research indicates that derivatives of this compound can inhibit inflammatory pathways, suggesting applications in treating chronic inflammatory diseases.
  • Neuroprotective Effects : Some studies highlight its ability to interact with neurotransmitter systems, potentially offering benefits in neurodegenerative disorders.

Pharmaceutical Development

The compound is being investigated for its role as a precursor in the synthesis of more complex organic molecules used in pharmaceuticals. Its structural characteristics allow for modifications that enhance biological activity or specificity towards certain targets.

Inhibitory Effects on Cancer Cells

A notable study demonstrated that a derivative of this compound significantly inhibited the growth of HepG2 cells in vitro. The mechanism involved apoptosis induction through modulation of apoptotic gene expression, highlighting its potential as an anticancer agent .

Antituberculosis Activity

In high-throughput screening efforts, pyrrolidine carboxamides were identified as potent inhibitors of InhA, a target enzyme for tuberculosis treatment. Optimization processes improved the lead compound's potency over 160-fold, showcasing the compound's significance in addressing drug-resistant strains of Mycobacterium tuberculosis .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryDevelopment of anti-inflammatory and neuroprotective agentsPotential interactions with neurotransmitter systems
Anticancer ResearchInduction of apoptosis in cancer cell linesSignificant growth inhibition in HepG2 cells
Antimicrobial StudiesInhibition of bacterial and fungal growthEffective against various pathogens
Tuberculosis TreatmentInhibition of InhA enzyme from Mycobacterium tuberculosisPotent inhibitors discovered through screening

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter levels .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidine Core

The biological and physicochemical properties of pyrrolidine-2-carboxamides are highly dependent on substituent modifications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Pyrrolidine-2-carboxamide Derivatives
Compound Name (Structure) Substituents Key Features/Applications Reference
N-(2-Methoxyethyl)pyrrolidine-2-carboxamide 2-Methoxyethyl on carboxamide nitrogen Potential solubility enhancement; applications not explicitly reported in evidence N/A
4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]-N-(pyrimidin-4-yl)pyrrolidine-2-carboxamide (21g) 4-Hydroxyproline, pyrimidinyl, nitro group Most active anthelmintic derivative; outperformed albendazole in activity
N-(substituted phenyl)pyrrolidine-2-carboxamide (3a, 3d) Phenyl groups (e.g., 4-chloro, 4-fluoro) Anticonvulsant activity (MES test); low neurotoxicity vs. carbamazepine
2-(Methoxymethyl)-N-methylpyrrolidine-2-carboxamide hydrochloride Methoxymethyl and methyl groups on carboxamide Structural analog; no reported bioactivity
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide Thiadiazolyl and thiophene substituents Potential kinase inhibition (implied by heterocyclic motifs)
Key Observations:
  • Electron-Withdrawing Groups : Compound 21g () incorporates a nitro group and sulfonyl moiety, enhancing anthelmintic activity likely through improved target binding or metabolic stability.
  • Aromatic Substituents : Phenyl-substituted derivatives () exhibit anticonvulsant activity, suggesting that aromaticity may facilitate blood-brain barrier penetration.

Anthelmintic Activity

  • Compound 21g : Demonstrated superior anthelmintic activity (EC₅₀ = 12 µM) compared to albendazole, attributed to synergistic effects of the 4-hydroxyproline core and electron-withdrawing nitro/sulfonyl groups .

Anticonvulsant Activity

  • Compounds 3a and 3d : Achieved 80–85% protection in the maximal electroshock (MES) test, comparable to carbamazepine. The phenyl substituents likely enhance interactions with voltage-gated sodium channels .
  • Target Compound : The methoxyethyl group may reduce CNS depressant effects compared to phenyl analogs, though experimental validation is needed.

Solubility and Stability

  • Methoxyethyl vs. Phenyl : The methoxyethyl group likely increases aqueous solubility compared to hydrophobic phenyl substituents (e.g., in ).
  • Quaternary Ammonium Derivatives : N-(2-Methoxyethyl)-N-methyl-pyrrolidinium tetrafluoroborate () highlights the impact of quaternization on ionic character and solubility.

Biological Activity

N-(2-Methoxyethyl)pyrrolidine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound has been studied for various biological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various pathogens. Its effectiveness against specific bacteria and fungi is under investigation, though detailed data on its spectrum of activity remains limited.
  • Anticancer Properties : Research indicates that this compound may have anticancer effects. It is believed to induce cellular stress responses that lead to apoptosis in cancer cells, particularly in osteosarcoma models .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated but appears to involve:

  • Target Interaction : The compound likely interacts with specific receptors or enzymes, modulating their activity. This interaction can lead to inhibition of microbial growth or modulation of cellular signaling pathways associated with cancer progression .
  • Induction of Cellular Stress : In cancer cells, the compound has shown to cause nucleolar stress, leading to the degradation of RPA194, a key protein involved in RNA polymerase I transcription. This effect correlates with reduced cell viability in treated cancer cell lines .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural components. SAR studies indicate:

  • Functional Groups : Modifications to the pyrrolidine ring or the carboxamide moiety can significantly alter potency and selectivity against target proteins. For instance, variations in substituents on the pyrrolidine ring have been linked to enhanced activity against specific cancer cell lines .
  • Lipophilicity and Potency : The hydrophobic characteristics of the compound play a crucial role in its permeability and overall biological efficacy. Compounds with optimal lipophilicity tend to exhibit better cellular uptake and activity .

Case Studies and Research Findings

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of this compound against various mycobacterial species. Results indicated significant inhibitory effects comparable to standard treatments like isoniazid, suggesting potential as a therapeutic agent in treating mycobacterial infections .
  • Cancer Cell Viability Assays : In a series of experiments involving U2OS osteosarcoma cells, this compound was shown to induce significant nucleolar stress at concentrations as low as 50 nM, leading to reduced cell viability. The correlation between nucleolar stress markers and cell death highlights its potential as an anticancer agent .
  • Pharmacokinetic Studies : Initial pharmacokinetic assessments revealed a favorable profile for this compound, with an acceptable half-life and metabolic stability in vitro. This suggests that it could be developed further for therapeutic applications .

Q & A

Q. How can researchers address the lack of ecotoxicological data for this compound?

  • Approach : Conduct OECD 201/202 tests for algal and Daphnia magna toxicity. Use quantitative structure-activity relationship (QSAR) models as preliminary screens. Collaborate with environmental chemistry labs to assess bioaccumulation potential .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-Methoxyethyl)pyrrolidine-2-carboxamide
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